- Studies on synthesis and antihypertensive activity of amlodipine derivativesZhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417,
Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline structure
Product name:2-Mercaptothiazoline
CAS No:96-53-7
MF:C3H5NS2
Molecular Weight:119.20849776268
MDL:MFCD00126013
CID:34863
PubChem ID:2723699
2-Mercaptothiazoline 化学的及び物理的性質
名前と識別子
-
- 2-Mercaptothiazoline
- 2-Thiazolinethiol
- Mercaptothiazoline
- thiazolidine-2-thione
- 2-Thiazoline-2-thiol
- 2-Mercapto-2-thiazoline
- 2-Thiazolidinethione
- 2-mercapto-4,5-dihydro-1,3-thiazole
- 2-mercapto-4,5-dihydro-thiazole
- 2-mercapto-thiazoline
- 2-Thiothiazolidone
- 2-Thiothiazoline
- 4,5-dihydro-1,3-thiazole-2-thiole
- H4MT
- Metabasal
- sancelent2mt
- Tetrahydrothiaz
- Thyroidan
- wr305
- 1,3-Thiazolidine-2-thione
- 4,5-dihydrothiazole-2-thiol
- 2-Thiozolidinethione
- 2-Thiazolidenethione
- Sancelent 2MT
- 4,5-Dihydro-2-mercaptothiazole
- Tetrahydrothiazole-2-thione
- 2(3H)-Thiazolethione, 4,5-dihydro-
- Thiazoline-2-thiol
- WR 305
- 4,5-Dihydro-1,3-thiazole-2-thiol
- 2-Mercapto-.DELTA.2-thiazoline
- Dihydro-2-thiazolethiol
- 1,3-Thiazolidin-2-thione
- 2-Mercapto-4,5-dihydrothiazole
- 2-Mercapto-Δ2-thiazoline
- 5-Isothiazolidinethione
- NSC 680
- Δ2-Thiazoline-2-thiol
- UPA7Y8938Q
- 2(3H)-Thiazolethione,5-dihydro-
- 25377-76-8
- 2-mercapto-1,3-thiazoline
- BBL027511
- 4,5-dihydro-2-mercapto-thiazole
- EN300-21459
- E77124
- A845606
- 4,5-Dihydro-thiazole-2-thiol
- DB-222217
- 96-53-7
- MFCD00126013
- WLN: T5M CS BHJ BSH
- AKOS000119225
- AKOS003622202
- 134469-06-0
- .DELTA.2-THIAZOLINE-2-THIOL
- SY353155
- SCHEMBL34680
- STL264201
- 2-thiazolidine thione
- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
- UNII-UPA7Y8938Q
- NSC680
- AI3-00986
- EINECS 246-918-7
- THIAZOLIDINE,2-THIONE
- Thiazolidin-2-thione
- mercapto-thiazoline
- CHEMBL2398099
- 2-Thiazoline-2-thiol,2-Mercaptothiazoline
- W-100141
- CS-0008464
- F0001-2300
- M0065
- 2-Thiazolethiol, dihydro-
- 4,5-Dihydro-1,3-thiazole-2-thiol #
- VS-08557
- EINECS 202-512-1
- 2-Thiazoline-2-thiol, 98%
- USAF A-10211
- AKOS025243618
- Dihydrothiazole-2-thiol
- NSC-680
- NS00021409
- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
- DTXSID3059133
-
- MDL: MFCD00126013
- インチ: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
- InChIKey: WGJCBBASTRWVJL-UHFFFAOYSA-N
- SMILES: S=C1NCCS1
- BRN: 106332
計算された属性
- Exact Mass: 118.986342g/mol
- Surface Charge: 0
- XLogP3: 0.9
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 0
- Exact Mass: 118.986342g/mol
- 単一同位体質量: 118.986342g/mol
- Topological Polar Surface Area: 69.4Ų
- Heavy Atom Count: 6
- 複雑さ: 71.2
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 2
じっけんとくせい
- Color/Form: 薄い茶色、白い固体、臭いがします。
- 密度みつど: 1.235 (estimate)
- ゆうかいてん: 104.0 to 107.0 deg-C
- Boiling Point: 188.9°C at 760 mmHg
- フラッシュポイント: 68.1ºC
- Refractive Index: 1.4826 (estimate)
- PH値: 6-7 (10g/l, H2O, 20℃)
- すいようせい: お湯に溶ける
- PSA: 69.42000
- LogP: 0.93650
- FEMA: 3291
- Solubility: CH 2 Cl 2およびほとんどの極性有機溶媒に可溶性である。CH 2 Cl 2によく用いられる。
2-Mercaptothiazoline Security Information
2-Mercaptothiazoline 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Mercaptothiazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24807-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-02-14 | |
Enamine | EN300-21459-0.05g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |
2-Mercaptothiazoline |
96-53-7 | 98% | 25g |
¥91.0 | 2022-05-30 | |
Enamine | EN300-21459-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
Ambeed | A622122-25g |
4,5-Dihydrothiazole-2-thiol |
96-53-7 | 95% | 25g |
$11.0 | 2025-02-25 | |
Life Chemicals | F0001-2300-2.5g |
2-Mercaptothiazoline |
96-53-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB177955-100 g |
2-Mercaptothiazoline, 97%; . |
96-53-7 | 97% | 100 g |
€57.20 | 2023-07-20 | |
Enamine | EN300-21459-10.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 10.0g |
$27.0 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |
2-Mercaptothiazoline |
96-53-7 | 98% | 500g |
¥276 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |
2-Mercaptothiazoline |
96-53-7 | 98% | 100g |
¥60 | 2024-07-19 |
2-Mercaptothiazoline 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Synthesis of chrysanthemic amide containing lidinone-ringYouji Huaxue, 2001, 21(5), 380-382,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
Reference
- Method for synthesizing Tebipenem intermediate, China, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Reference
- A study of synthesis of 2-mercaptothiazolineChongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C
Reference
- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenesOrganic & Biomolecular Chemistry, 2018, 16(3), 402-413,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Two one-step methods for the synthesis of 2-thiazolidinethioneHuaxue Shiji, 2000, 22(6),,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Water
Reference
- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivativesZhurnal Obshchei Khimii, 1958, 28, 2998-3004,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C
Reference
- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane
Reference
- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazideJournal of Chemical Research, 1988, (8), 256-7,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C
Reference
- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thionesWuli Huaxue Xuebao, 2018, 34(8), 952-958,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt
Reference
- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and AziridinesEuropean Journal of Organic Chemistry, 2009, (33), 5841-5846,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
Reference
- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activityYouji Huaxue, 2008, 28(4), 617-621,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 40 - 50 °C
Reference
- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activitiesChemical Research in Chinese Universities, 2011, 27(3), 431-434,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological ImportanceJournal of Heterocyclic Chemistry, 2014, 51,,
2-Mercaptothiazoline Raw materials
- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-
- 2-Aminoethyl hydrogen sulfate
- Sodium Ethylxanthate (~90%)
- Thiazole, 2,2′-dithiobis[2,5-dihydro-
- 2-Aminoethan-1-ol hydrochloride
- Taurine
- Cysteamine
2-Mercaptothiazoline Preparation Products
2-Mercaptothiazoline 関連文献
-
1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324
-
Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885
-
3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479
-
Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579
-
5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914
-
Lai-Hao Wang,Yu-Hsuan Chang Anal. Methods 2013 5 1407
-
Ayushi Singh,Manoj Trivedi,Gabriele Kociok-K?hn,Ashish Kumar Singh,Mohd. Muddassir,Abhinav Kumar CrystEngComm 2021 23 7794
-
8. Copper-63 nuclear quadrupole resonance frequencies and molecular geometries of three-co-ordinate complexes of copper(I) halides with N-alkylimidazolidinethione and thiazolidinethione ligandsSundara Ramaprabhu,Edwin A. C. Lucken,Gérald Bernardinelli J. Chem. Soc. Dalton Trans. 1995 115
-
9. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
-
A. D. Clark,P. Sykes J. Chem. Soc. C 1971 103
96-53-7 (2-Mercaptothiazoline) Related Products
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline

Purity:99.9%
はかる:200kg
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline

Purity:98%
はかる:Company Customization
Price ($):Inquiry